molecular formula C9H19ClO4 B3145587 13-Chloro-2,5,8,11-tetraoxatridecane CAS No. 57722-04-0

13-Chloro-2,5,8,11-tetraoxatridecane

Cat. No.: B3145587
CAS No.: 57722-04-0
M. Wt: 226.7 g/mol
InChI Key: LLYDKJHVBBGLDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 13-Chloro-2,5,8,11-tetraoxatridecane involves the reaction of triethylene glycol with thionyl chloride to introduce the chloro group. The reaction typically occurs under anhydrous conditions to prevent hydrolysis. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

13-Chloro-2,5,8,11-tetraoxatridecane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for substitution reactions, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

13-Chloro-2,5,8,11-tetraoxatridecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 13-Chloro-2,5,8,11-tetraoxatridecane involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s ability to form hydrogen bonds and interact with other molecules makes it a versatile tool in chemical and biological research .

Comparison with Similar Compounds

13-Chloro-2,5,8,11-tetraoxatridecane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity and applications in various fields of research and industry .

Properties

IUPAC Name

1-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]-2-methoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19ClO4/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYDKJHVBBGLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-Chloro-2,5,8,11-tetraoxatridecane
Reactant of Route 2
Reactant of Route 2
13-Chloro-2,5,8,11-tetraoxatridecane
Reactant of Route 3
Reactant of Route 3
13-Chloro-2,5,8,11-tetraoxatridecane
Reactant of Route 4
Reactant of Route 4
13-Chloro-2,5,8,11-tetraoxatridecane
Reactant of Route 5
Reactant of Route 5
13-Chloro-2,5,8,11-tetraoxatridecane
Reactant of Route 6
Reactant of Route 6
13-Chloro-2,5,8,11-tetraoxatridecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.